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molecular formula C15H7ClN2O2 B8617131 9-Chloroindolo[2,1-b]quinazoline-6,12-dione CAS No. 77603-39-5

9-Chloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8617131
M. Wt: 282.68 g/mol
InChI Key: KHONZILMMZKIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 6-chloroisatin for 5-fluoroisatin gave the title compound in 14% yield: mp 300.6°-303.1° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.49 (d, 1H) 8.35 (d, 1H) 7.89 (d, 2H) 7.94 (d, 1H) 7.72-7.82 (m, 1H) 7.55-7.62 (m, 1H); MS (M+CH4CN)+ 324.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
14%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:13]=[C:6]2[C:7](OC(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([C:19](=[O:25])[C:20](=O)[NH:21]2)=[CH:17][CH:16]=1.FC1C=C2C(=CC=1)NC(=O)C2=O>>[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([C:19](=[O:25])[C:20]3[N:21]2[C:7](=[O:8])[C:6]2[C:5](=[CH:4][CH:3]=[CH:2][CH:13]=2)[N:11]=3)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C3=NC4=CC=CC=C4C(N3C2=C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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